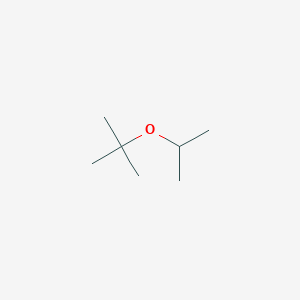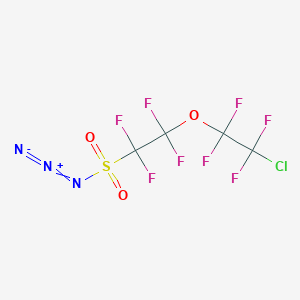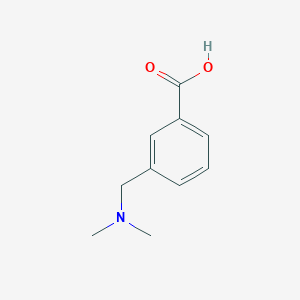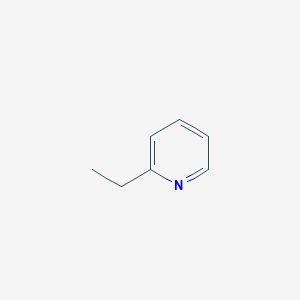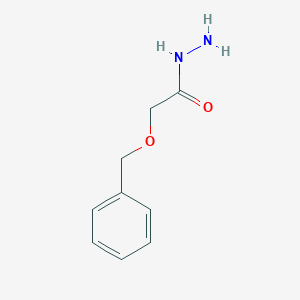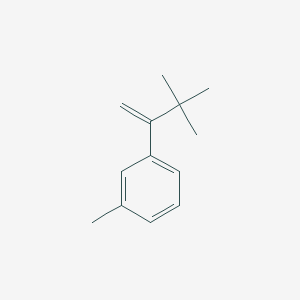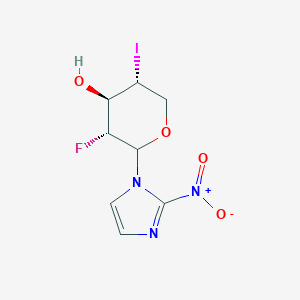![molecular formula C24H38O6 B127823 7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid CAS No. 147511-91-9](/img/structure/B127823.png)
7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid is a synthetic compound that belongs to a class of drugs known as peroxisome proliferator-activated receptor (PPAR) agonists. It is also known as GW501516 or simply GW.
Mechanism Of Action
GW501516 works by binding to and activating PPAR-delta, a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. Activation of PPAR-delta leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and reduced inflammation.
Biochemical And Physiological Effects
GW501516 has been shown to improve lipid and glucose metabolism, reduce inflammation, and increase endurance in animal models. It has also been shown to increase muscle fiber size and reduce muscle damage in response to exercise.
Advantages And Limitations For Lab Experiments
The advantages of using GW501516 in lab experiments include its well-characterized mechanism of action and its ability to improve energy metabolism and reduce inflammation. However, its potential use as a performance-enhancing drug and its long-term safety profile are still under investigation.
Future Directions
Future research on GW501516 could focus on its potential use in the treatment of specific diseases, such as type 2 diabetes and cancer. It could also investigate its potential use as a performance-enhancing drug and its long-term safety profile. Additionally, research could explore the development of new PPAR-delta agonists with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of GW501516 involves several steps, starting with the reaction of 2-bromo-4'-methylpropiophenone with magnesium to form a Grignard reagent. This reagent is then reacted with cyclopentanone to form a cyclopentyl ketone intermediate. The intermediate is then reacted with butylmagnesium bromide to form a substituted cyclopentyl ketone. The final step involves the reaction of the substituted cyclopentyl ketone with heptanoic acid to form GW501516.
Scientific Research Applications
GW501516 has been extensively studied for its potential application in the treatment of various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has also been studied for its potential use as a performance-enhancing drug.
properties
CAS RN |
147511-91-9 |
|---|---|
Product Name |
7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid |
Molecular Formula |
C24H38O6 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C24H38O6/c1-2-3-8-16-11-12-17(15-16)20(25)14-13-19-18(22(28)24(30)23(19)29)9-6-4-5-7-10-21(26)27/h13-14,16-20,23,25,29H,2-12,15H2,1H3,(H,26,27)/b14-13+ |
InChI Key |
DWSMEZOARVKVBO-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCC1CCC(C1)C(/C=C/C2C(C(=O)C(=O)C2O)CCCCCCC(=O)O)O |
SMILES |
CCCCC1CCC(C1)C(C=CC2C(C(=O)C(=O)C2O)CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCC1CCC(C1)C(C=CC2C(C(=O)C(=O)C2O)CCCCCCC(=O)O)O |
synonyms |
16,18-EEO-PGE1 16,18-ethano 20-ethyl-6-oxoprostaglandin E1 16,18-ethano-20-ethyl-6-oxo-PGE1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



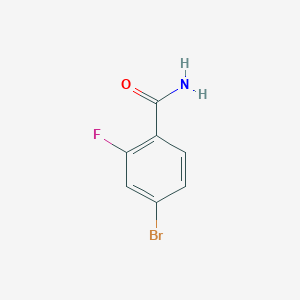
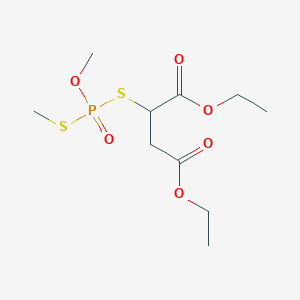
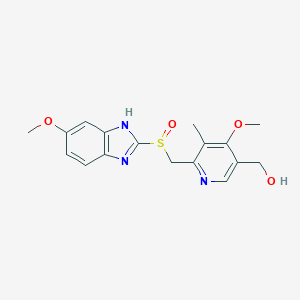
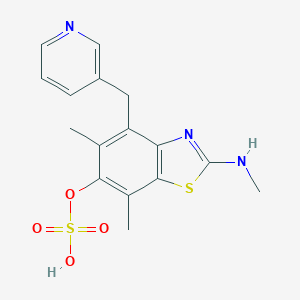
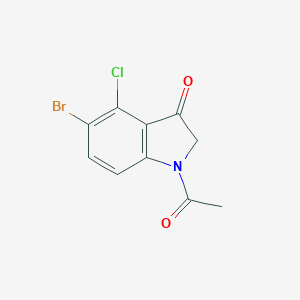
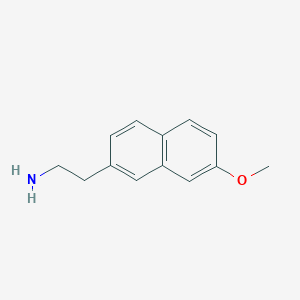
![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)
